
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Overview
Description
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound belonging to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .
Mechanism of Action
Target of Action
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex compound with potential biological activityBenzazepines, a class of compounds to which it belongs, have been known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
It’s worth noting that benzazepines have been found to exhibit a range of biological activities, including acting as sodium channel blockers and inhibitors of squalene synthase . These actions suggest that the compound might interact with its targets, leading to changes in cellular function.
Biochemical Pathways
Given the diverse biological activities of benzazepines, it’s plausible that this compound could influence multiple pathways, leading to downstream effects on cellular function .
Result of Action
Based on the known activities of benzazepines, it’s possible that this compound could have a range of effects, depending on its specific targets and the pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating neurotransmitter systems, particularly serotonin.
Medicine: Research indicates its potential use in developing anticonvulsant and antidepressant drugs.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Similar in structure but lacks the methoxy group.
1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine: Another benzazepine derivative with different ring structures.
7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Contains additional hydroxyl groups.
Uniqueness
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its methoxy group at the 6-position, which influences its chemical reactivity and biological activity. This structural feature differentiates it from other benzazepine derivatives and contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBAVTLLNQMEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454977 | |
Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604004-23-1 | |
Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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